1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a pyrazole ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-1H-pyrazole with cyclopropanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazol-3-ol
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides
Uniqueness: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(1-phenylpyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H12N2O/c15-12(6-7-12)10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9,15H,6-7H2 |
InChI Key |
DPYGVFHEHANHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN(N=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.